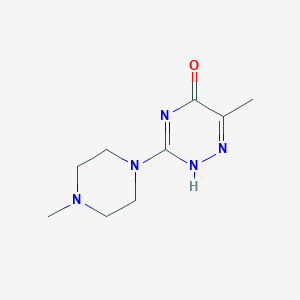
2-chloro-N-(1-piperidinylcarbothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-piperidinylcarbothioyl)benzamide (CPTB) is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mechanism of Action
2-chloro-N-(1-piperidinylcarbothioyl)benzamide acts as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have a wide range of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.
Biochemical and physiological effects:
2-chloro-N-(1-piperidinylcarbothioyl)benzamide has been shown to increase acetylation of histones, which can lead to changes in gene expression and protein synthesis. This can result in a variety of biochemical and physiological effects, including changes in cell cycle regulation, apoptosis, and differentiation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(1-piperidinylcarbothioyl)benzamide in lab experiments is its specificity for HDAC inhibition, which allows for targeted manipulation of gene expression. However, 2-chloro-N-(1-piperidinylcarbothioyl)benzamide may have off-target effects on other enzymes and pathways, which can complicate data interpretation. Additionally, 2-chloro-N-(1-piperidinylcarbothioyl)benzamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-chloro-N-(1-piperidinylcarbothioyl)benzamide. One area of interest is its potential use in combination with other HDAC inhibitors or other drugs to enhance therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying 2-chloro-N-(1-piperidinylcarbothioyl)benzamide's neuroprotective and anticancer effects. Finally, the development of more specific and potent HDAC inhibitors, including 2-chloro-N-(1-piperidinylcarbothioyl)benzamide analogs, may lead to new therapeutic opportunities.
Synthesis Methods
2-chloro-N-(1-piperidinylcarbothioyl)benzamide can be synthesized through a multistep process involving the reaction of 2-chloroaniline with piperidine-1-carbothioamide. The resulting intermediate is then subjected to further reactions to yield the final product.
Scientific Research Applications
2-chloro-N-(1-piperidinylcarbothioyl)benzamide has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to have neuroprotective effects and may be useful in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. 2-chloro-N-(1-piperidinylcarbothioyl)benzamide has also been studied for its potential anticancer properties.
properties
Product Name |
2-chloro-N-(1-piperidinylcarbothioyl)benzamide |
|---|---|
Molecular Formula |
C13H15ClN2OS |
Molecular Weight |
282.79 g/mol |
IUPAC Name |
2-chloro-N-(piperidine-1-carbothioyl)benzamide |
InChI |
InChI=1S/C13H15ClN2OS/c14-11-7-3-2-6-10(11)12(17)15-13(18)16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-9H2,(H,15,17,18) |
InChI Key |
IXVXPJSMDXQNBH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
C1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)

![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)
![5-(2-Dimethylamino-ethylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B255941.png)





![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
![6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255954.png)
![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)
